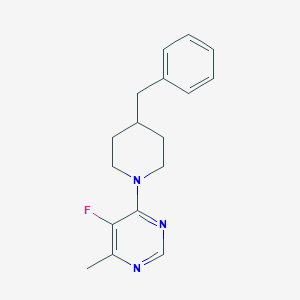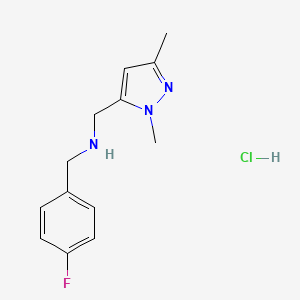![molecular formula C19H27N5O2 B12232260 3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232260.png)
3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring, which is further connected to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is the condensation of an appropriate pyridazine derivative with a pyrazole-containing intermediate. The reaction conditions often require the use of catalysts such as copper triflate and ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes. This might include the use of heterogeneous catalysts and solvent-free conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction could lead to fully saturated analogs .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and pyridazine moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of the target’s activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5,5,6,6-Tetramethyl-3,3-di-tert-butyl-1,1-biphenyl-2,2-diol: Another compound with tert-butyl groups and a complex aromatic structure.
Uniqueness
3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a pyridazine ring with a pyrazole moiety and a pyrrolidine linker.
Properties
Molecular Formula |
C19H27N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H27N5O2/c1-13-10-15(22-23(13)5)18(25)24-9-8-14(11-24)12-26-17-7-6-16(20-21-17)19(2,3)4/h6-7,10,14H,8-9,11-12H2,1-5H3 |
InChI Key |
FIYWKDXJVNHSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(3,3-difluorocyclobutyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12232193.png)
![4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12232196.png)


![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12232215.png)
amino}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12232217.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B12232224.png)

![2-cyclobutanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12232242.png)
![1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232243.png)

![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B12232245.png)


